molecular formula C19H16Cl2 B14706698 2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene CAS No. 22242-71-3

2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene

Katalognummer: B14706698
CAS-Nummer: 22242-71-3
Molekulargewicht: 315.2 g/mol
InChI-Schlüssel: IISIUNGMFSDYNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a 2,2-dichloroethyl group, a methyl group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene typically involves the reaction of 1-methyl-4-phenylnaphthalene with 2,2-dichloroethyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the naphthalene ring. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or ferric chloride. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and isolation of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the dichloroethyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2-ethyl-1-methyl-4-phenylnaphthalene.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Dichloroethyl methyl ether: Similar in structure but with an ether linkage instead of a naphthalene ring.

    2,4-Dichlorophenoxyacetic acid: Contains dichloroethyl groups but is primarily used as a herbicide.

Uniqueness

2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

22242-71-3

Molekularformel

C19H16Cl2

Molekulargewicht

315.2 g/mol

IUPAC-Name

2-(2,2-dichloroethyl)-1-methyl-4-phenylnaphthalene

InChI

InChI=1S/C19H16Cl2/c1-13-15(12-19(20)21)11-18(14-7-3-2-4-8-14)17-10-6-5-9-16(13)17/h2-11,19H,12H2,1H3

InChI-Schlüssel

IISIUNGMFSDYNO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C2=CC=CC=C12)C3=CC=CC=C3)CC(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.